

Structural elucidation of Echinocandin B nucleus using NMR and mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Echinocandin B nucleus

Cat. No.: B15552922

[Get Quote](#)

Structural Elucidation of the Echinocandin B Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed in the structural elucidation of the **Echinocandin B nucleus**, a critical precursor in the synthesis of the antifungal drug Anidulafungin. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), which are powerful analytical techniques for determining the complex structure of this cyclic hexapeptide.

Introduction to the Echinocandin B Nucleus

Echinocandin B is a lipopeptide natural product produced by the fungus *Aspergillus nidulans*.^[1] Its core structure, the **Echinocandin B nucleus**, is a cyclic hexapeptide that forms the scaffold for several semi-synthetic antifungal drugs. The nucleus is obtained through the enzymatic deacylation of the linoleoyl side chain from Echinocandin B.^{[1][2]} The accurate determination of its three-dimensional structure is paramount for understanding its biological activity and for the development of new, more potent antifungal agents.

The molecular formula for Echinocandin B is $C_{52}H_{81}N_7O_{16}$, and for its nucleus, it is $C_{34}H_{51}N_7O_{15}$.^{[3][4]}

Experimental Protocols

Sample Preparation

A pure sample of the **Echinocandin B nucleus** is essential for accurate spectral analysis. Isolation is typically achieved through fermentation of *Aspergillus nidulans* to produce Echinocandin B, followed by enzymatic cleavage of the lipid side chain. Purification of the resulting nucleus is performed using chromatographic techniques.

Protocol for Isolation and Purification:

- **Fermentation:** *Aspergillus nidulans* is cultured in a suitable nutrient medium to induce the production of Echinocandin B.
- **Extraction:** The fungal biomass is harvested, and Echinocandin B is extracted using an organic solvent such as methanol or ethyl acetate.
- **Enzymatic Deacylation:** The crude extract containing Echinocandin B is incubated with a deacylase enzyme to cleave the linoleoyl side chain, yielding the **Echinocandin B nucleus**.
- **Purification:** The nucleus is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically employed with a gradient elution of acetonitrile and water.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are utilized to determine the exact mass and fragmentation pattern of the **Echinocandin B nucleus**, which aids in confirming its elemental composition and amino acid sequence.

Protocol for Mass Spectrometry:

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Sample Infusion:** The purified **Echinocandin B nucleus** is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infused into the mass spectrometer.

- Full Scan MS: A full scan mass spectrum is acquired in positive ion mode to determine the accurate mass of the protonated molecule $[M+H]^+$.
- Tandem MS (MS/MS): The $[M+H]^+$ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation spectrum provides information about the amino acid sequence and the connectivity of the cyclic peptide.

NMR Spectroscopy Analysis

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to elucidate the detailed covalent and three-dimensional structure of the **Echinocandin B nucleus**.

Protocol for NMR Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the purified **Echinocandin B nucleus** is dissolved in 0.5 mL of a deuterated solvent, typically DMSO- d_6 or CD_3OD .
- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
- 1D NMR:
 - 1H NMR: Provides information on the number and types of protons in the molecule.
 - ^{13}C NMR: Provides information on the carbon skeleton.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): Reveals the complete spin systems of individual amino acid residues.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for sequencing the amino acids and identifying the overall structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the 3D conformation of the cyclic peptide.

Data Presentation

Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₃₄ H ₅₁ N ₇ O ₁₅
Monoisotopic Mass	797.3443 Da
[M+H] ⁺ (Observed)	798.3516 m/z

Table 1: High-Resolution Mass Spectrometry Data for the **Echinocandin B Nucleus**.

Fragment Ion (m/z)	Proposed Assignment
780.3410	[M+H - H ₂ O] ⁺
762.3305	[M+H - 2H ₂ O] ⁺
679.3094	Loss of a dihydroxyhomotyrosine residue fragment
596.2883	Further fragmentation of the peptide backbone
...	...

Table 2: Representative MS/MS Fragmentation Data for the **Echinocandin B Nucleus**. (Note: Specific fragmentation patterns can vary depending on the instrument and collision energy).

NMR Spectroscopy Data

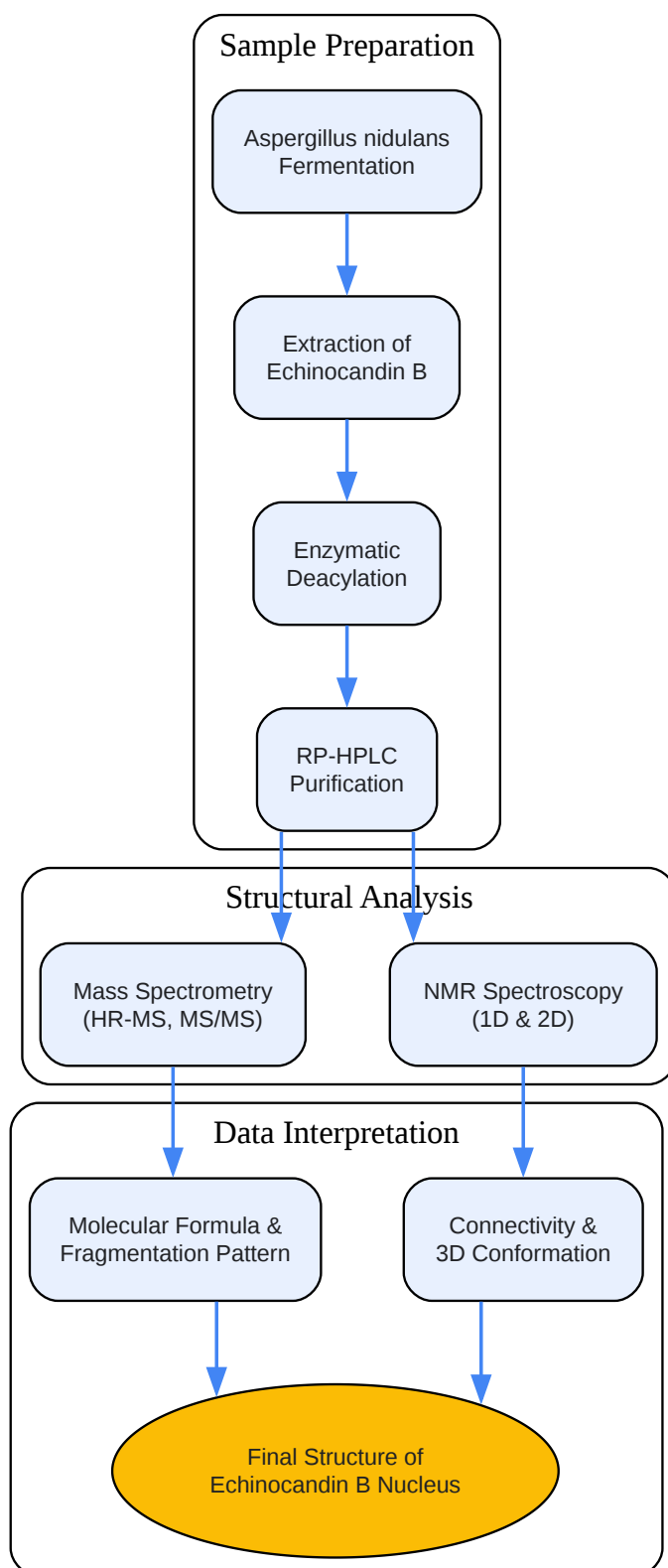
Below are representative ^1H and ^{13}C NMR chemical shifts for the key amino acid residues of the **Echinocandin B nucleus**.

Amino Acid Residue	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
L-Threonine (1)	$\alpha\text{-H}$: 4.1-4.3, $\beta\text{-H}$: 3.9-4.1, $\gamma\text{-CH}_3$: 1.1-1.3	$\text{C}\alpha$: 58-60, $\text{C}\beta$: 67-69, $\text{C}\gamma$: 19-21
(4R,5R)-4,5-dihydroxy-L-ornithine	$\alpha\text{-H}$: 4.2-4.4, $\beta\text{-H}$: 1.7-1.9, $\gamma\text{-H}$: 3.5-3.7, $\delta\text{-H}$: 3.8-4.0	$\text{C}\alpha$: 53-55, $\text{C}\beta$: 28-30, $\text{C}\gamma$: 70-72, $\text{C}\delta$: 72-74
(3S,4S)-3-hydroxy-4-methyl-L-proline	$\alpha\text{-H}$: 4.0-4.2, $\beta\text{-H}$: 1.9-2.1, $\gamma\text{-H}$: 3.6-3.8, $\delta\text{-H}_2$: 3.3-3.5, N-CH_3 : 1.1-1.3	$\text{C}\alpha$: 60-62, $\text{C}\beta$: 38-40, $\text{C}\gamma$: 75-77, $\text{C}\delta$: 47-49, N-CH_3 : 15-17
L-Threonine (2)	$\alpha\text{-H}$: 4.1-4.3, $\beta\text{-H}$: 3.9-4.1, $\gamma\text{-CH}_3$: 1.1-1.3	$\text{C}\alpha$: 58-60, $\text{C}\beta$: 67-69, $\text{C}\gamma$: 19-21
(2S,3S,4R)-3,4-dihydroxy-L-homotyrosine	$\alpha\text{-H}$: 4.4-4.6, $\beta\text{-H}_2$: 2.8-3.0, $\gamma\text{-H}$: 4.9-5.1, Aromatic: 6.7-7.1	$\text{C}\alpha$: 55-57, $\text{C}\beta$: 37-39, $\text{C}\gamma$: 72-74, Aromatic C: 115-158
(4R)-4-hydroxy-L-proline	$\alpha\text{-H}$: 4.2-4.4, $\beta\text{-H}_2$: 2.0-2.2, $\gamma\text{-H}$: 4.3-4.5, $\delta\text{-H}_2$: 3.4-3.6	$\text{C}\alpha$: 59-61, $\text{C}\beta$: 39-41, $\text{C}\gamma$: 69-71, $\text{C}\delta$: 53-55

Table 3: Representative ^1H and ^{13}C NMR Chemical Shift Ranges for the Amino Acid Residues of the **Echinocandin B Nucleus** in DMSO-d_6 . (Note: Exact chemical shifts can vary based on solvent and experimental conditions).

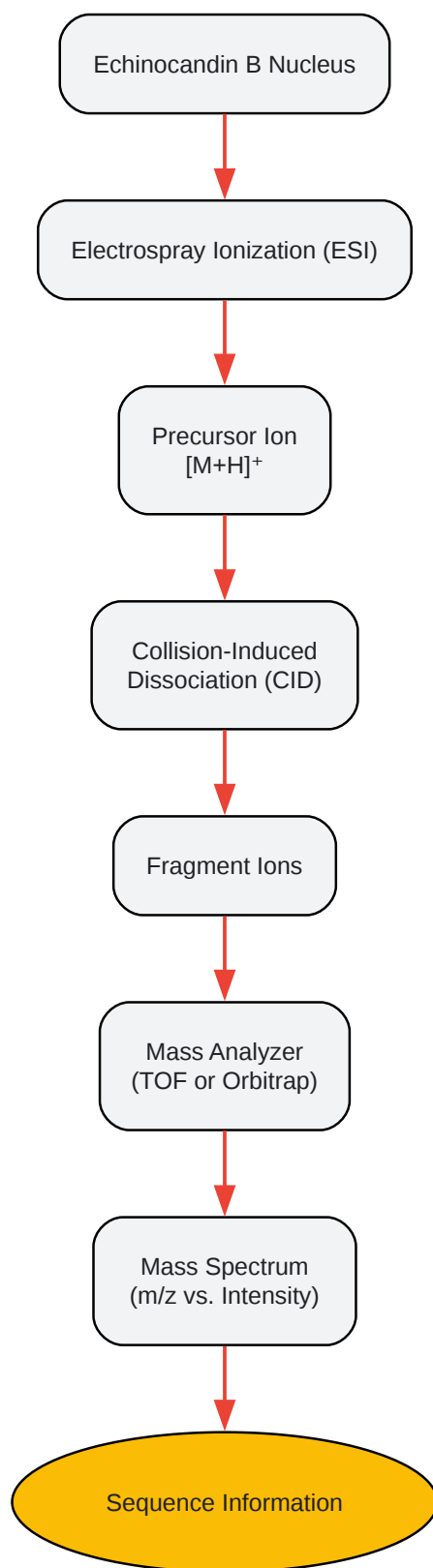
Visualization of Workflows and Structural Relationships

The following diagrams illustrate the key processes in the structural elucidation of the **Echinocandin B nucleus**.



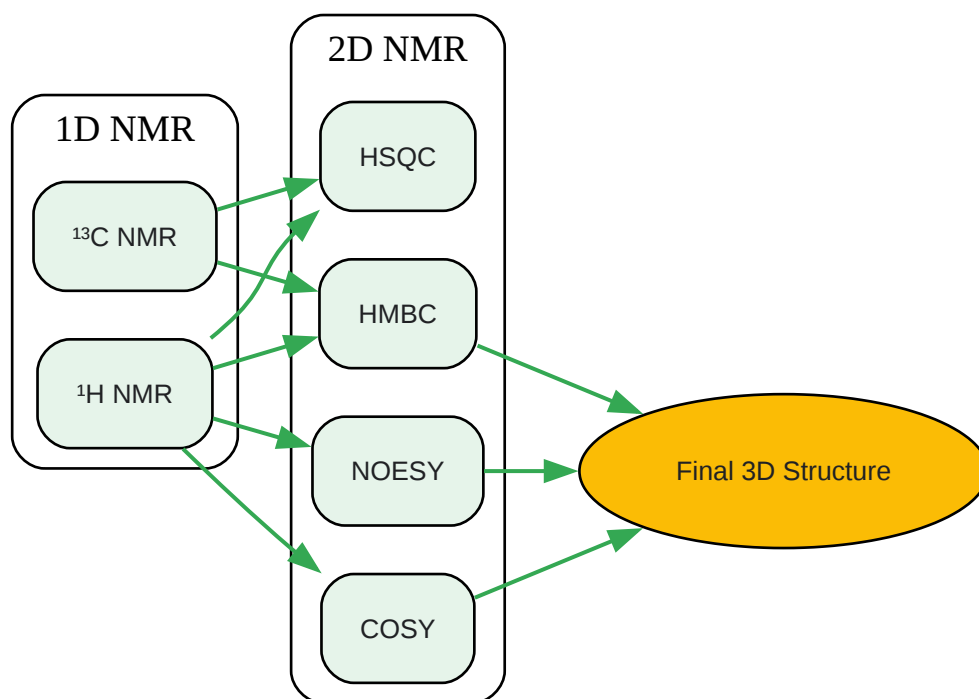
[Click to download full resolution via product page](#)

Experimental workflow for structural elucidation.



[Click to download full resolution via product page](#)

Logic of mass spectrometry analysis.



[Click to download full resolution via product page](#)

NMR signaling pathways for structure determination.

Conclusion

The structural elucidation of the **Echinocandin B nucleus** is a complex process that relies on the synergistic use of mass spectrometry and NMR spectroscopy. While mass spectrometry provides crucial information on the molecular weight and amino acid sequence, a combination of 1D and 2D NMR experiments is indispensable for determining the precise connectivity and the three-dimensional conformation of this cyclic peptide. The detailed structural information obtained is vital for the rational design and development of new and improved echinocandin-based antifungal drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Echinocandin B - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Echinocandin B | C52H81N7O16 | CID 9898144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echinocandin B nucleus | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural elucidation of Echinocandin B nucleus using NMR and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552922#structural-elucidation-of-echinocandin-b-nucleus-using-nmr-and-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com